Pyrinoline

Übersicht

Beschreibung

It is derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase . Pyridinoline is present in the collagen of bones and cartilage but is absent in the collagen of the skin . It is formed during the maturation of collagen fibers and is released into the blood during bone degradation, making it a potential marker for bone-related diseases .

Wissenschaftliche Forschungsanwendungen

Pyridinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird für seine Rolle bei der Kollagenvernetzung und der Gewebsflexibilität untersucht.

Medizin: Als Marker für metastasierte Knochentumoren bei Patienten mit Prostatakrebs vorgeschlagen.

Industrie: Wird bei der Entwicklung von diagnostischen Instrumenten für knochenbedingte Erkrankungen eingesetzt.

5. Wirkmechanismus

Pyridinolin übt seine Wirkungen durch Vernetzung von Kollagenfasern aus, was die Festigkeit und Flexibilität von Geweben verbessert . Es fungiert als intrinsischer Ligand für den Rezeptor für fortgeschrittene Glykationsendprodukte (RAGE), löst Entzündungsreaktionen aus und beteiligt sich an der Pathogenese von diabetischen Komplikationen . Die Wechselwirkung mit RAGE beinhaltet eine spezifische Bindung an den Rezeptor, die zu verschiedenen zellulären Reaktionen führt .

Wirkmechanismus

Target of Action

Pyrinoline, also known as Hydroxylysylpyridinoline, is a fluorescent cross-linking compound of collagen fibers . The primary targets of this compound are collagen and elastin, which are derived from lysyl and hydroxylysyl residues . This process is catalyzed by lysyl oxidase . This compound has also been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) .

Mode of Action

This compound forms cross-links in collagen and elastin, a process catalyzed by lysyl oxidase . These cross-links are crucial for the stability and strength of collagen fibers. This compound also interacts with RAGE, eliciting toxicity to cells in a concentration-dependent manner .

Biochemical Pathways

The formation of this compound is part of the complex biochemical pathway of collagen biosynthesis. The oxidative deamination of lysine and hydroxylysine residues to their respective aldehydes, allysine and hydroxyallysine, by lysyl oxidase is a prerequisite for crosslink formation . This is the last enzymic step of collagen biosynthesis .

Pharmacokinetics

It is known that this compound and deoxypyridinoline are released into the blood during bone degradation and are rapidly excreted in the urine . This suggests that this compound may have a relatively short half-life in the body.

Result of Action

The cross-linking of collagen fibers by this compound contributes to the structural integrity of various tissues, particularly bone and cartilage . The interaction of this compound with rage can lead to cytotoxic effects . Therefore, the molecular and cellular effects of this compound’s action can vary depending on the context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conditions that affect collagen synthesis and degradation, such as aging, disease states, and certain medications, can impact the formation and action of this compound. Moreover, hyperglycemic conditions can enhance the interaction of this compound with RAGE, leading to pro-inflammatory responses .

Biochemische Analyse

Biochemical Properties

Pyrinoline is involved in the cross-linking of collagen fibers, a process catalyzed by lysyl oxidase . This interaction with collagen fibers is essential for the structural integrity and function of tissues where collagen is a major component .

Cellular Effects

This compound has been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) . RAGE is a type-1 transmembrane receptor expressed in various types of cells, including macrophages, endothelial cells, and neuronal cells . The interaction between this compound and RAGE is associated with the pathogenesis and development of multiple chronic diseases such as diabetic complications and neurodegenerative diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with RAGE . It has been shown to bind specifically to RAGE, eliciting toxicity to PC12 cells in a concentration-dependent manner . This effect was attenuated in the presence of either the anti-RAGE antibody or the soluble form of RAGE .

Metabolic Pathways

This compound is involved in the metabolic pathways of collagen, specifically in the cross-linking of collagen fibers . This process is catalyzed by lysyl oxidase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to collagen, given that this compound is a cross-linking compound of collagen fibers . As collagen is distributed throughout the body, so too is this compound.

Subcellular Localization

This compound, being a cross-linking compound of collagen fibers, is likely to be found wherever collagen is present within the cell . This includes the extracellular matrix and potentially other subcellular locations where collagen fibers exist.

Vorbereitungsmethoden

Pyridinoline can be synthesized through the degradation of bone collagen. The synthesis involves the cross-linking of lysyl and hydroxylysyl residues in collagen, catalyzed by lysyl oxidase . Industrial production methods typically involve the extraction and purification of pyridinoline from bovine Achilles tendons . High-performance liquid chromatography (HPLC) is commonly used to isolate and purify pyridinoline .

Analyse Chemischer Reaktionen

Pyridinolin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Pyridinolin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Pyridiniumringstruktur modifizieren.

Substitution: Substitutionsreaktionen können an den Stickstoff- oder Kohlenstoffatomen im Pyridiniumring auftreten.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Pyridinolin ist aufgrund seiner spezifischen Rolle bei der Kollagenvernetzung und seinem Vorkommen in Knochen- und Knorpelkollagen einzigartig. Zu den ähnlichen Verbindungen gehören:

Deoxypyridinolin: Eine weitere Kollagenvernetzungsverbindung, jedoch mit unterschiedlichen strukturellen Eigenschaften.

Die Einzigartigkeit von Pyridinolin liegt in seiner spezifischen Rolle bei der Kollagenvernetzung und seinem Potenzial als biochemischer Marker für knochenbedingte Erkrankungen.

Eigenschaften

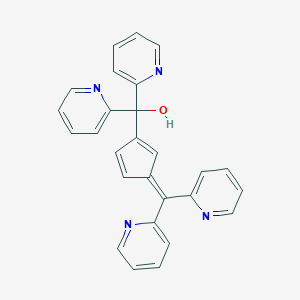

IUPAC Name |

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXKYCNHGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169742 | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-22-3 | |

| Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrinoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

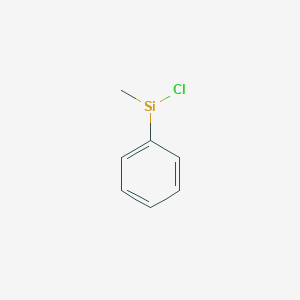

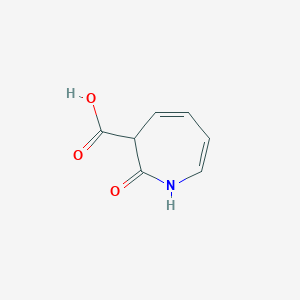

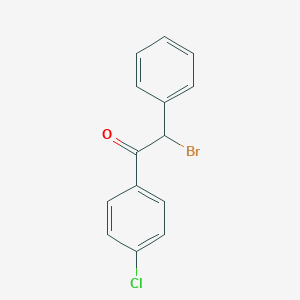

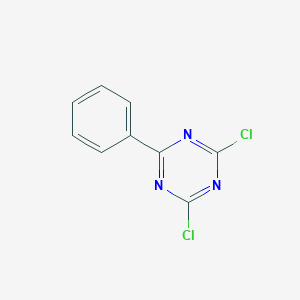

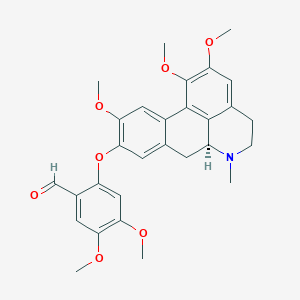

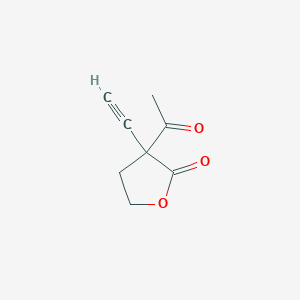

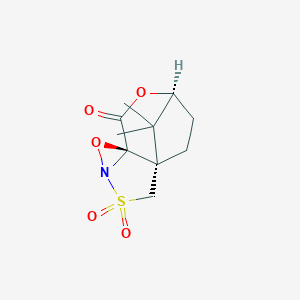

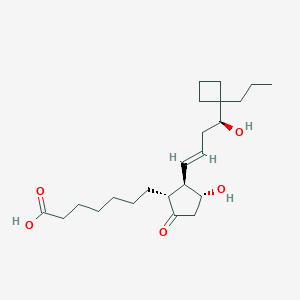

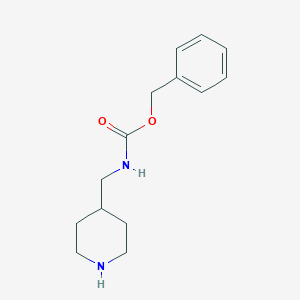

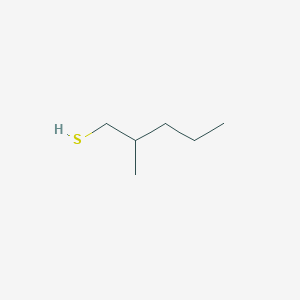

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)